molecular formula C23H17F2N3O4 B11552470 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate

Cat. No.: B11552470
M. Wt: 437.4 g/mol
InChI Key: JEQKJFSRZOXNBO-UVHMKAGCSA-N
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Description

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate: is a complex organic compound characterized by the presence of multiple functional groups, including amide, imine, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves a multi-step process:

    Formation of 3-Fluorophenylformamide: This can be achieved by reacting 3-fluoroaniline with formic acid under acidic conditions.

    Synthesis of 2-[(3-Fluorophenyl)formamido]acetic acid: The formamide is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the Imine: The resulting product is then treated with an aldehyde to form the imine intermediate.

    Coupling with this compound: Finally, the imine intermediate is coupled with 3-fluorobenzoic acid under esterification conditions using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and imine functionalities.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the imine group results in the formation of primary or secondary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein-ligand binding due to its structural complexity and functional group diversity.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-chlorobenzoate
  • 4-[(E)-({2-[(3-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
  • 4-[(E)-({2-[(3-Methylphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate

Uniqueness

The uniqueness of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate lies in the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogens or substituents.

Properties

Molecular Formula

C23H17F2N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H17F2N3O4/c24-18-5-1-3-16(11-18)22(30)26-14-21(29)28-27-13-15-7-9-20(10-8-15)32-23(31)17-4-2-6-19(25)12-17/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

JEQKJFSRZOXNBO-UVHMKAGCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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